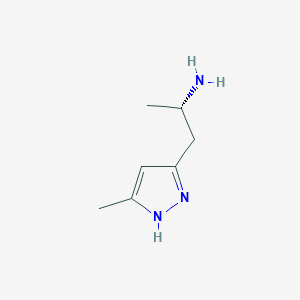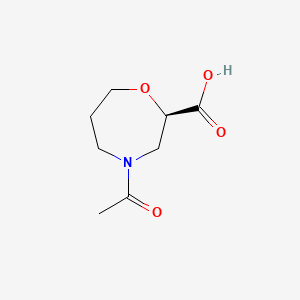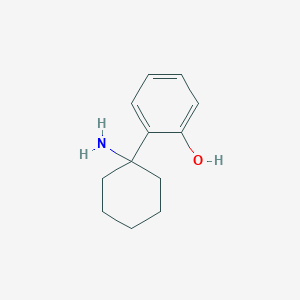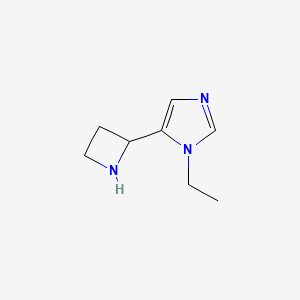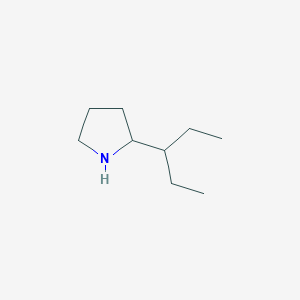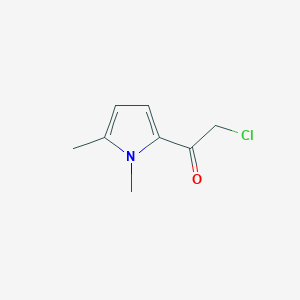![molecular formula C16H37N5O2 B13605487 3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine](/img/structure/B13605487.png)
3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Step 1: Reaction of 2-ethoxypropan-1-amine with 4-(2-chloroethyl)piperazine in the presence of a base to obtain an intermediate product.
Step 2: Reaction of the intermediate product with 3-amino-2-ethoxypropylamine in the presence of a base to obtain the protected final product.
Step 3: Removal of the protecting group from the amine group of the protected final product using a suitable reagent to obtain the desired compound.
Análisis De Reacciones Químicas
3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine can undergo various chemical reactions :
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Medicine: Research on its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine involves its interaction with specific molecular targets . It can bind to enzymes and proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context of the research.
Comparación Con Compuestos Similares
Similar compounds include other piperazine derivatives and ethoxypropylamines . Compared to these compounds, 3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine is unique due to its specific structure, which allows for distinct interactions and applications in research.
Propiedades
Fórmula molecular |
C16H37N5O2 |
|---|---|
Peso molecular |
331.50 g/mol |
Nombre IUPAC |
N'-[2-[4-(3-amino-2-ethoxypropyl)piperazin-1-yl]ethyl]-2-ethoxypropane-1,3-diamine |
InChI |
InChI=1S/C16H37N5O2/c1-3-22-15(11-17)13-19-5-6-20-7-9-21(10-8-20)14-16(12-18)23-4-2/h15-16,19H,3-14,17-18H2,1-2H3 |
Clave InChI |
VLHHWFGIEQHNGE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CN)CNCCN1CCN(CC1)CC(CN)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





